![molecular formula C9H16O2 B14319216 5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol CAS No. 112396-77-7](/img/structure/B14319216.png)
5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol: is a bicyclic alcohol compound with the molecular formula C9H16O2 . This compound is part of the bicyclo[2.2.1]heptane family, which is known for its unique structural properties and reactivity. The compound is characterized by a bicyclic structure with a hydroxyl group and a hydroxyethyl substituent, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol typically involves the following steps:
Diels-Alder Reaction: The initial step involves a Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclic core structure.
Hydroxylation: The bicyclic compound is then subjected to hydroxylation using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate the reactions and ensure high selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using reagents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Ethylene oxide in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Radical Scavenging: The hydroxyl group may act as a radical scavenger, protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norborneol: A similar bicyclic alcohol with a hydroxyl group but lacking the hydroxyethyl substituent.
2-Norbornanol: Another bicyclic alcohol with a different substitution pattern.
Uniqueness
5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol is unique due to its hydroxyethyl substituent, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
112396-77-7 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
5-(2-hydroxyethyl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C9H16O2/c10-2-1-6-3-8-4-7(6)5-9(8)11/h6-11H,1-5H2 |
InChI-Schlüssel |
GIUCRJCOXIJESW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1CC2O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
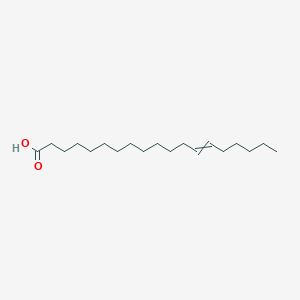
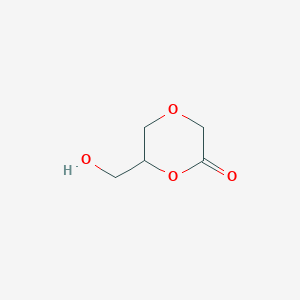

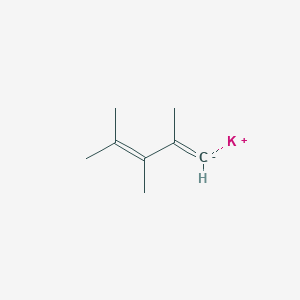
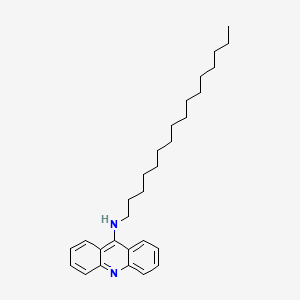
![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)

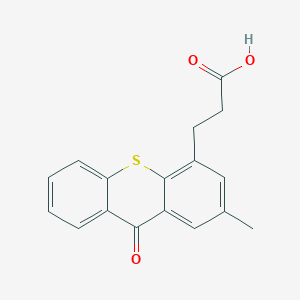

![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)


